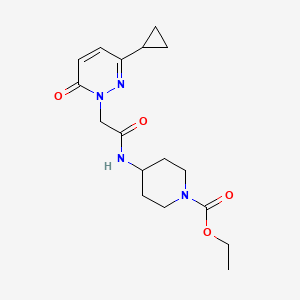

ethyl 4-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)piperidine-1-carboxylate

Description

Ethyl 4-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)piperidine-1-carboxylate is an organic compound that exhibits complex structural characteristics and possesses various functionalities, making it notable in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a piperidine ring, an acetamido linkage, and a cyclopropyl-substituted pyridazinone moiety.

Properties

IUPAC Name |

ethyl 4-[[2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetyl]amino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O4/c1-2-25-17(24)20-9-7-13(8-10-20)18-15(22)11-21-16(23)6-5-14(19-21)12-3-4-12/h5-6,12-13H,2-4,7-11H2,1H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTSLKYRRNIVQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)piperidine-1-carboxylate generally involves multistep organic reactions. One possible method includes:

Formation of Intermediate Pyridazinone: : Cyclopropylamine is reacted with an appropriate pyridazine precursor under controlled conditions to form the pyridazinone ring.

Acetamido Group Addition: : The pyridazinone intermediate is then subjected to acetylation using an acyl chloride or acetic anhydride to introduce the acetamido group.

Piperidine Ring Introduction: : The acetamido derivative is reacted with piperidine-1-carboxylate ester in a nucleophilic substitution reaction, typically under basic conditions.

Industrial Production Methods

For large-scale production, the synthesis might be optimized using continuous flow reactions or catalytic processes to enhance yield and reduce reaction time. This often involves:

Optimized Solvent Systems: : Utilizing mixed solvents or phase-transfer catalysts.

Temperature Control: : Employing reactors with precise temperature control for each reaction stage.

Automation: : Automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, particularly at the cyclopropyl or piperidine moieties, to form oxidized derivatives.

Reduction: : The compound can be reduced at the pyridazinone ring, potentially transforming into dihydropyridazinone forms.

Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially at the acetamido group or piperidine ring.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: : Using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in aprotic solvents.

Substitution: : Nucleophiles like alkoxides or halides in the presence of base, or electrophiles under acidic conditions.

Major Products

Oxidation Products: : Oxidized derivatives with additional oxygen functionalities.

Reduction Products: : Partially or fully reduced derivatives, possibly altering the pharmacological properties.

Substitution Products: : New compounds with different substituents replacing existing functional groups.

Scientific Research Applications

Ethyl 4-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)piperidine-1-carboxylate has wide-ranging applications:

Chemistry: : Used as a building block for the synthesis of more complex molecules.

Biology: : Studied for its interaction with biological macromolecules.

Medicine: : Investigated for potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Mechanism of Action

The precise mechanism of action can vary based on the target application:

Molecular Targets: : May interact with specific enzymes, receptors, or nucleic acids.

Pathways Involved: : Could modulate biochemical pathways involved in disease processes or metabolic regulation.

Comparison with Similar Compounds

Compared to structurally similar compounds, ethyl 4-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)piperidine-1-carboxylate stands out due to its unique combination of functionalities.

Similar Compounds

Ethyl 4-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)piperidine-2-carboxylate: : A similar structure with positional variance on the piperidine ring.

Ethyl 4-(2-(6-oxo-3-(phenylmethyl)pyridazin-1(6H)-yl)acetamido)piperidine-1-carboxylate: : Differing by the substituent on the pyridazinone moiety.

Understanding these differences helps to highlight the unique properties and potential applications of this compound. Its distinct structural features contribute to its unique reactivity and functionality in various research and industrial contexts.

Biological Activity

Ethyl 4-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)piperidine-1-carboxylate is a complex organic compound with significant potential in therapeutic applications, particularly due to its biological activity as a phosphodiesterase 4 (PDE4) inhibitor. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 304.35 g/mol. Its unique structural features include:

- Piperidine ring : Contributes to the compound's ability to interact with biological targets.

- Acetamido group : Enhances solubility and bioavailability.

- Cyclopropyl-substituted pyridazine moiety : Imparts specific biological activities.

PDE4 Inhibition

This compound has been identified as a selective inhibitor of PDE4, an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound can enhance cAMP levels, leading to various downstream effects, including:

- Anti-inflammatory effects : Increased cAMP levels can modulate inflammatory responses, making this compound a candidate for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

- Potential anticancer properties : The modulation of cellular signaling pathways associated with tumor growth suggests that this compound may have anticancer activity .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the pyridazine ring : Starting from a suitable cyclopropyl precursor, cyclization reactions are performed under controlled conditions.

- Linking the acetamido group : An acetamido moiety is introduced to enhance biological activity.

- Final coupling : The piperidine component is integrated to form the final product.

In Vivo Studies

Recent studies have demonstrated the efficacy of PDE4 inhibitors in animal models of inflammation. For instance, a study involving mice showed that administration of this compound resulted in reduced inflammatory markers in lung tissues after exposure to allergens .

Comparative Analysis with Other Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | PDE4 inhibition, anti-inflammatory |

| N-[2-[3-(2,4-dimethyl-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]-acetamide | Structure | Anticancer properties |

| 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylphenyl)acetamide | Structure | Anti-inflammatory effects |

Q & A

Basic: What synthetic methodologies are validated for synthesizing ethyl 4-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)piperidine-1-carboxylate?

Answer:

The compound is typically synthesized via sequential N-alkylation and coupling reactions. Key steps include:

Pyridazinone core formation : Cyclopropane-substituted pyridazinone is synthesized via cyclocondensation of hydrazine derivatives with diketones, followed by oxidation .

Acetamido-piperidine coupling : The piperidine moiety is functionalized using carbodiimide-mediated coupling (e.g., EDC/HOBt) with the pyridazinone-acetic acid intermediate .

Ethyl ester protection : The piperidine nitrogen is protected with ethyl chloroformate under basic conditions (K₂CO₃/THF) .

Optimization parameters : Reaction temperature (60–80°C), solvent polarity (DMF > THF), and stoichiometric ratios (1:1.2 for coupling agents) are critical for yields >75% .

Advanced: How can researchers resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?

Answer:

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability) or assay conditions. Methodological approaches include:

Metabolite profiling : Use LC-MS to identify phase I/II metabolites in liver microsomes and compare with in vivo plasma samples .

Protein binding studies : Measure free compound concentrations via equilibrium dialysis to adjust for serum protein interference in vitro .

Dose-response normalization : Apply allometric scaling to in vitro IC₅₀ values to predict effective in vivo doses .

Basic: What analytical techniques are recommended for structural elucidation and purity assessment?

Answer:

- 1H/13C NMR : Confirm regiochemistry of the cyclopropyl group (δ 1.2–1.5 ppm for cyclopropyl CH₂) and ethyl ester (δ 4.1–4.3 ppm) .

- IR spectroscopy : Identify carbonyl stretches (pyridazinone C=O at ~1680 cm⁻¹; amide C=O at ~1640 cm⁻¹) .

- HPLC-UV : Purity >98% using a C18 column with 0.1% TFA in water/acetonitrile (gradient: 10–90% ACN in 20 min, λ = 254 nm) .

Advanced: What strategies mitigate polymorphism during crystallization, and how is it characterized?

Answer:

Polymorphism is addressed via:

Solvent screening : Use high-polarity solvents (e.g., DMSO, ethanol) to favor thermodynamically stable Form I .

Temperature cycling : Gradual cooling (0.5°C/min) from saturation temperature reduces lattice defects .

PXRD and DSC : Confirm polymorph identity by comparing diffraction patterns (e.g., 2θ = 12.4°, 18.7°) and melting endotherms (Tm = 215–220°C) .

Basic: What safety protocols are advised for handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Spill management : Neutralize with 5% sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

- First aid : For skin contact, rinse with water for 15 min; seek medical attention if irritation persists .

Advanced: How can computational modeling predict binding affinities to neurological targets (e.g., GABA receptors)?

Answer:

Docking studies : Use AutoDock Vina with GABA-A receptor (PDB: 6HUP) to identify key interactions (e.g., hydrogen bonds with Arg87, hydrophobic contacts with Phe200) .

MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .

QSAR models : Corlate substituent electronic parameters (Hammett σ) with IC₅₀ values for lead optimization .

Basic: What pharmacopeial guidelines apply to residual solvent analysis in this compound?

Answer:

Follow USP <467> and ICH Q3C guidelines:

- GC-MS headspace analysis : Detect Class 2 solvents (e.g., DMF, THF) with limits < 720 ppm .

- Buffer preparation : Use ammonium acetate (pH 6.5) for HPLC methods to separate solvent peaks from analytes .

Advanced: How do researchers validate target engagement in cellular models for this compound?

Answer:

Cellular thermal shift assay (CETSA) : Treat cells with 10 µM compound, lyse, and heat to 50–60°C. Monitor target protein stability via Western blot .

BRET/FRET : Engineer cells with bioluminescent tags (e.g., NanoLuc) to quantify receptor occupancy in real time .

Basic: What degradation pathways are observed under accelerated stability conditions?

Answer:

- Hydrolysis : Ethyl ester cleavage at pH < 3 forms carboxylic acid derivatives .

- Oxidation : Cyclopropane ring opens to form dihydroxypropane byproducts under UV light .

- Characterization : LC-MS (degradants at m/z 348.2 and 305.1) and NMR (loss of ethyl ester peaks) .

Advanced: How can chiral separation be achieved for enantiomeric impurities in the synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.